

Introduction: The Structural and Synthetic Importance of 3-(Bromomethyl)-3-methyloxetane

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Compound of Interest

Compound Name: 3-(Bromomethyl)-3-methyloxetane

Cat. No.: B152769

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3-(Bromomethyl)-3-methyloxetane (CAS No. 78385-26-9) is a key building block in modern organic and medicinal chemistry.^[1] Its strained four-membered oxetane ring and the presence of a reactive bromomethyl group make it a versatile precursor for synthesizing more complex molecules, including pharmaceutical intermediates and energetic polymers.^{[2][3]} For researchers in drug development and materials science, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **3-(Bromomethyl)-3-methyloxetane**. We will move beyond simple data reporting to explain the causality behind the observed spectroscopic signals, offering field-proven insights into experimental design and data interpretation.

Part 1: Molecular Structure and Spectroscopic Correlation

Before delving into individual techniques, it is crucial to understand the molecular architecture we aim to confirm. The structure of **3-(Bromomethyl)-3-methyloxetane** presents several distinct features that are expected to give rise to characteristic spectroscopic signals.

- **Asymmetry:** The molecule contains a quaternary carbon (C3) bonded to four different groups: a methyl group, a bromomethyl group, and two methylene groups that are part of the

oxetane ring.

- **Distinct Proton Environments:** The protons on the methyl group, the bromomethyl group, and the two oxetane methylene groups are chemically non-equivalent and should produce separate signals in the ^1H NMR spectrum.
- **Key Functional Groups:** The C-O-C ether linkage of the oxetane ring and the C-Br bond are expected to show characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of **3-(Bromomethyl)-3-methyloxetane**.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-(Bromomethyl)-3-methyloxetane**, both ^1H and ^{13}C NMR are essential for complete structural verification.

Proton (^1H) NMR Spectroscopy

^1H NMR provides detailed information about the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).

Table 1: ^1H NMR Data for **3-(Bromomethyl)-3-methyloxetane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.44	Singlet (s)	3H	-CH ₃ (Methyl protons)
~3.65	Singlet (s)	2H	-CH ₂ Br (Bromomethyl protons)
~4.42	Doublet (d)	2H	Oxetane -CH ₂ - (Axial)
~4.42	Doublet (d)	2H	Oxetane -CH ₂ - (Equatorial)

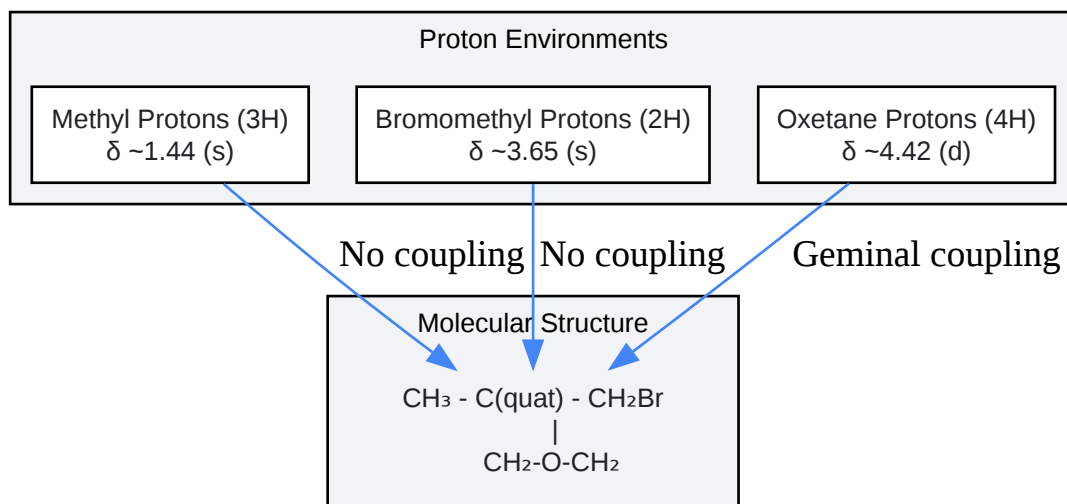
Data reported in
CDCl₃ at 300 MHz.

Source:
ChemicalBook,
iChemical.[2][4]

The ¹H NMR spectrum reveals four distinct proton signals, consistent with the molecule's structure.

- **Methyl Protons (δ 1.44):** The upfield singlet corresponds to the three protons of the methyl group. It appears as a singlet because there are no adjacent protons to induce spin-spin coupling. Its chemical shift is in the expected range for an alkyl group attached to a quaternary carbon.[5]
- **Bromomethyl Protons (δ 3.65):** The singlet at 3.65 ppm is assigned to the two protons of the bromomethyl group. The electronegative bromine atom deshields these protons, shifting their signal downfield compared to the methyl group.[5] Like the methyl group, it is a singlet due to the lack of adjacent protons.
- **Oxetane Methylene Protons (δ ~4.42):** The most downfield signals are from the four protons on the oxetane ring. These are significantly deshielded by the adjacent electronegative oxygen atom. The two methylene groups (at C2 and C4) are chemically equivalent due to molecular symmetry. However, the protons on each methylene group are diastereotopic. This means they are not equivalent and should couple with each other, resulting in an AX system,

which typically presents as a pair of doublets. The reported "double peak, 4H" likely represents these overlapping pairs of doublets.[2]



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Caption: ¹H NMR assignments for **3-(Bromomethyl)-3-methyloxetane**.

This protocol ensures high-quality, reproducible data.

- Sample Preparation: Accurately weigh ~5-10 mg of **3-(Bromomethyl)-3-methyloxetane** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[5] TMS serves as the internal standard, with its signal defined as 0.0 ppm.
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
 - Acquisition Time: ~3-4 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 8-16 scans (to improve signal-to-noise ratio).
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate all signals to determine the relative proton ratios.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy provides direct evidence for the number of unique carbon environments in a molecule.

Table 2: Predicted ^{13}C NMR Data for **3-(Bromomethyl)-3-methyloxetane**

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~22	-CH ₃	Standard alkyl carbon chemical shift.
~38	-CH ₂ Br	Alkyl carbon attached to bromine.[6]
~42	-C(quat)-	Quaternary carbon, deshielded by oxygen and bromine.
~80	Oxetane -CH ₂ -	Methylene carbon attached to ether oxygen, highly deshielded.
Predicted values are based on standard chemical shift ranges and data from analogous structures.[7]		

The proton-decoupled ^{13}C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments.

- Methyl Carbon ($\delta \sim 22$): This signal appears at the highest field (lowest ppm), typical for a simple sp^3 hybridized methyl carbon.
- Bromomethyl Carbon ($\delta \sim 38$): The carbon attached to the bromine is deshielded due to the halogen's electronegativity, shifting it downfield relative to the methyl carbon.^[6]
- Quaternary Carbon ($\delta \sim 42$): The quaternary carbon (C3) is attached to two other carbons, a bromine (via a carbon), and an oxygen (via a carbon), resulting in a moderate downfield shift.
- Oxetane Methylene Carbons ($\delta \sim 80$): The two equivalent methylene carbons of the oxetane ring (C2 and C4) are directly bonded to the highly electronegative oxygen atom. This causes a significant deshielding effect, resulting in the most downfield signal in the spectrum.
- Sample Preparation: Use a more concentrated sample than for 1H NMR (~ 20 -50 mg in 0.6 mL of $CDCl_3$) due to the lower natural abundance of the ^{13}C isotope.
- Instrument Setup: Use a spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Technique: Proton-decoupled acquisition to produce a spectrum of singlets.
 - Pulse Angle: 45 degrees.
 - Acquisition Time: ~ 1 -2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.
- Data Processing: Process the data similarly to the 1H NMR spectrum. The $CDCl_3$ solvent signal (a triplet at ~ 77.16 ppm) can be used as a secondary reference.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Characteristic IR Absorptions for **3-(Bromomethyl)-3-methyloxetane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2950-2850	C-H Stretch	Alkyl (-CH ₃ , -CH ₂)
~1100-1000	C-O-C Stretch (asymmetric)	Cyclic Ether (Oxetane)
~980	Ring "Breathing"	Oxetane Ring
~650-550	C-Br Stretch	Alkyl Bromide

Predicted values are based on standard IR correlation tables.
[\[8\]](#)

- C-H Stretching (2950-2850 cm⁻¹): These strong absorptions are characteristic of all organic molecules containing sp³ C-H bonds and confirm the presence of the alkyl framework.
- C-O-C Stretching (~1100-1000 cm⁻¹): A strong, prominent band in this region is the hallmark of an ether linkage. For cyclic ethers, this band is particularly intense and is a key piece of evidence for the oxetane ring.[\[8\]](#)
- Oxetane Ring "Breathing" (~980 cm⁻¹): Four-membered rings often exhibit a characteristic ring vibration, sometimes called a "breathing" mode. A sharp absorption around 980 cm⁻¹ is a strong indicator of the oxetane ring itself.
- C-Br Stretching (~650-550 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region of the spectrum confirms the presence of the carbon-bromine bond.[\[9\]](#)
- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).
- Sample Application: Place a single drop of neat **3-(Bromomethyl)-3-methyloxetane** liquid directly onto the ATR crystal.

- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- **Data Processing:** The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands listed in Table 3.

Part 4: Mass Spectrometry (MS)

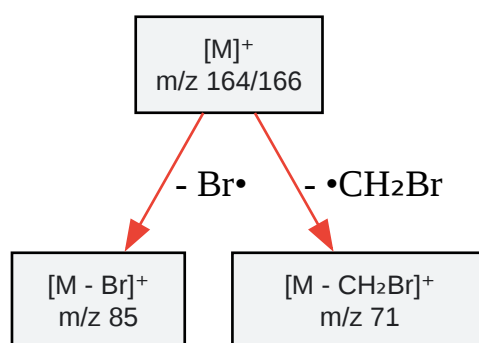
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for **3-(Bromomethyl)-3-methyloxetane**

m/z Ratio	Ion	Comments
164/166	[M] ⁺	Molecular ion peak. The ~1:1 ratio is characteristic of a single bromine atom (⁷⁹ Br/ ⁸¹ Br isotopes).
151/153	[M - CH ₃] ⁺	Loss of a methyl group.
85	[M - Br] ⁺	Loss of a bromine radical.
71	[M - CH ₂ Br] ⁺	Loss of the bromomethyl group (α-cleavage).
Predictions based on common fragmentation pathways for ethers and alkyl halides. [10]		

- **Molecular Ion Peak ([M]⁺, m/z 164/166):** The most critical piece of information is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by two mass units.[\[10\]](#) The presence of this doublet at m/z 164 and 166 is definitive proof that the molecule contains one bromine atom and has a molecular weight of 165.03 g/mol.[\[2\]](#)
- **Key Fragmentation Pathways:**

- Loss of a Bromine Radical ($[M - \text{Br}]^+$, m/z 85): Cleavage of the weak C-Br bond is a common fragmentation pathway, leading to a cation at m/z 85.
- Alpha-Cleavage ($[M - \text{CH}_2\text{Br}]^+$, m/z 71): Ethers readily undergo α -cleavage, where the bond adjacent to the oxygen is broken. Loss of the bromomethyl radical is a favorable pathway, resulting in a stable oxonium ion at m/z 71. This is often a very prominent peak in the spectrum.



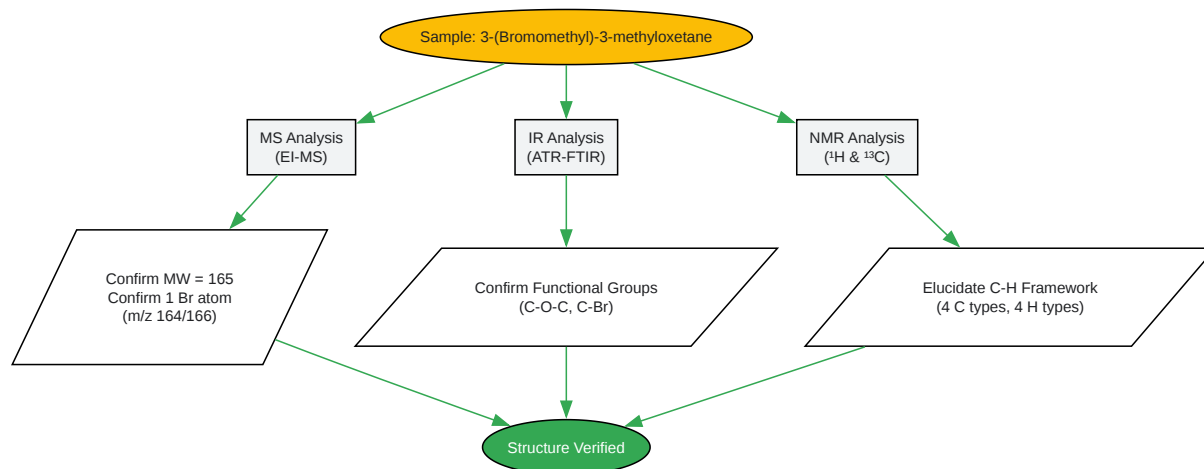
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Caption: Key fragmentation pathways for **3-(Bromomethyl)-3-methyloxetane** in MS.

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.
- Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation, creating a "fingerprint" mass spectrum.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak doublet (m/z 164/166). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.

Part 5: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.



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Caption: Workflow for integrated spectroscopic structure verification.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides a definitive and self-consistent confirmation of the structure of **3-(Bromomethyl)-3-methyloxetane**. The ^1H and ^{13}C NMR spectra elucidate the precise carbon-hydrogen framework. The IR spectrum confirms the presence of the key ether and alkyl bromide functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the success of their downstream applications.

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